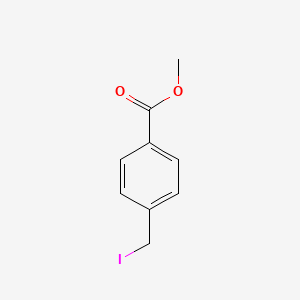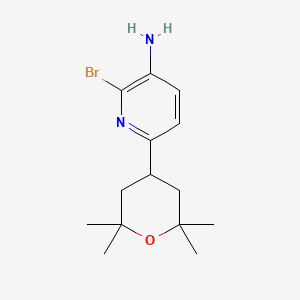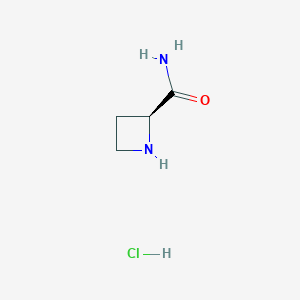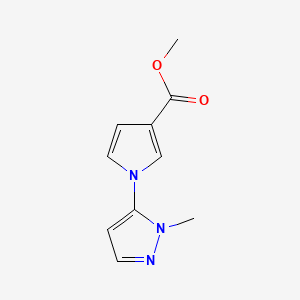![molecular formula C9H13ClN2O2 B13979213 7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)
7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The presence of the chloroacetyl group adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one typically involves the reaction of chloroacetyl chloride with a suitable diazaspiro compound. One common method involves the use of 1,4-dioxane as a solvent, where chloroacetyl chloride is added dropwise to a well-stirred solution of the diazaspiro compound . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to maintain consistent reaction conditions, as well as the implementation of purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and functional groups.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions, forming new ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
7-(2-Chloroacetyl)-1,7-diazaspiro[3
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to act as covalent inhibitors of the KRAS G12C protein, a known driver of oncogenic alterations in human cancer . The compound binds covalently to the cysteine residue in the switch-II pocket of KRAS G12C, inhibiting its activity and thereby exerting an anti-tumor effect.
Comparison with Similar Compounds
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one:
2-Oxa-7-azaspiro[3.5]nonane: A related spirocyclic compound used in medicinal chemistry.
Uniqueness
7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one is unique due to the presence of the chloroacetyl group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable compound for the development of new derivatives with diverse biological and chemical properties.
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
7-(2-chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H13ClN2O2/c10-6-8(14)12-3-1-9(2-4-12)5-7(13)11-9/h1-6H2,(H,11,13) |
InChI Key |
MFMZNTVONHQGPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(=O)N2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


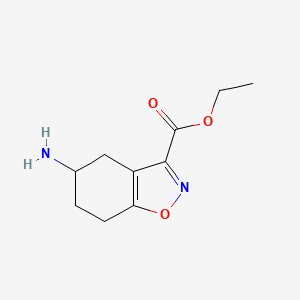
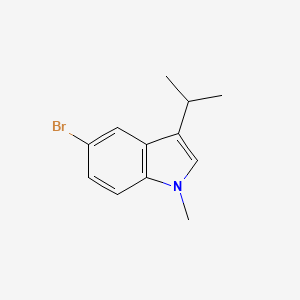

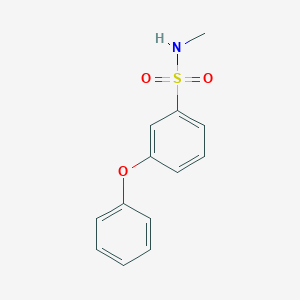
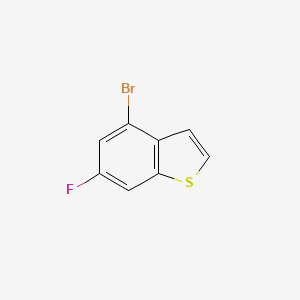
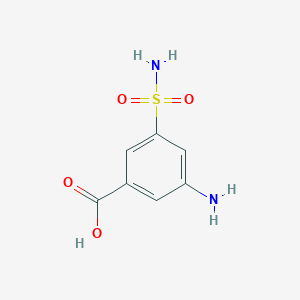
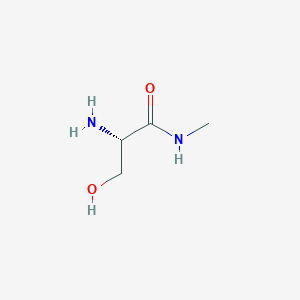
![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
